molecular formula C17H24N4OS2 B2487838 N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1207054-23-6

N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2487838
M. Wt: 364.53
InChI Key: BYBSVHZFPQLZLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(tert-Butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step reactions, starting from basic chemical precursors. For instance, compounds within this class can be synthesized through condensation reactions, where carbamimide and acid derivatives are reacted in the presence of catalysts and activating agents, to form the desired piperazine-carboxamide structures (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). XRD studies, for example, have revealed that these compounds can crystallize in the monoclinic crystal system, displaying intricate intermolecular interactions, such as weak C–H···O interactions and aromatic π–π stacking, which contribute to their solid-state architecture (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Synthesis and Evaluation as Antipsychotic Agents

Research into heterocyclic analogues of N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide has shown promise in the development of potential antipsychotic agents. These compounds have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, demonstrating significant in vitro activities and in vivo antipsychotic properties, with a lower propensity for inducing extrapyramidal side effects (Norman et al., 1996).

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of bioactive benziimidazole compounds, playing a crucial role as an intermediate in the production of these compounds which have various biological applications (Liu Ya-hu, 2010).

Antibacterial and Anthelmintic Activity

Derivatives of N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide have been synthesized and shown to exhibit antibacterial and moderate anthelmintic activity. This highlights its potential in the development of new treatments for bacterial infections and parasitic worms (Sanjeevarayappa et al., 2015).

Inhibition of Pyruvate Dehydrogenase Kinase

Some derivatives of this compound have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK), which is significant for metabolic research and potential therapeutic applications, particularly in diabetes management (Aicher et al., 2000).

Antifilarial Activities

Derivatives of N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide have been studied for their antifilarial activities. These studies have shown significant efficacy against microfilariae of various species, indicating potential use in treating filarial diseases (Zahner et al., 1991).

properties

IUPAC Name

N-tert-butyl-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS2/c1-17(2,3)19-15(22)20-8-10-21(11-9-20)16-18-14-12(23-4)6-5-7-13(14)24-16/h5-7H,8-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSVHZFPQLZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

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